

Introduction: The Versatile Allylic Halide Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Pentene, 1-bromo-

Cat. No.: B1276528

[Get Quote](#)

1-Bromo-2-pentene (C_5H_9Br) is a halogenated alkene that serves as a pivotal intermediate in organic synthesis.^[1] Its structure, featuring both a reactive carbon-bromine bond at an allylic position and a carbon-carbon double bond, allows for a diverse range of chemical transformations. This dual functionality makes it a valuable C5 building block for constructing more complex molecular architectures, particularly in the fields of natural product synthesis and drug development.^{[1][2][3]}

Due to the stereochemistry of the double bond, 1-bromo-2-pentene exists as two distinct geometric isomers: (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis).^[4] Commercially, it is often supplied as a mixture of these isomers, with the more thermodynamically stable trans-isomer typically predominating.^[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic applications.

Part 1: Core Physicochemical and Spectroscopic Data

The effective application of 1-bromo-2-pentene in a research setting begins with a solid understanding of its fundamental physical and spectroscopic characteristics. These data are crucial for reaction planning, monitoring, and product characterization.

Quantitative Physicochemical Data

The key physical properties of 1-bromo-2-pentene are summarized in the table below. These values are typically for the common mixture of isomers or the predominantly trans form.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ Br	[5][6][7]
Molecular Weight	149.03 g/mol	[5][6][7]
CAS Number	7348-71-2 (E-isomer) 9 (Z-isomer) (Isomer Mixture)	7348-78- [1][5][6]
Appearance	Colorless to pale yellow liquid	[5][8]
Boiling Point	122 °C (lit.)	[1][5][6][9]
Density	1.26 g/mL at 25 °C (lit.)	[1][5][6]
Refractive Index (n ²⁰ /D)	1.4785 (lit.)	[1][5]
Flash Point	23 °C (73.4 °F) - closed cup	[1][6]
Melting Point	-106.7 °C (estimate)	[5][6]
Storage Temperature	2-8 °C	[5]

Spectroscopic Profile: A Guide to Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 1-bromo-2-pentene and its reaction products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is highly informative. The allylic protons (–CH₂Br) adjacent to the bromine atom are deshielded and typically appear as a doublet around 3.9-4.1 ppm. The vinyl protons (–CH=CH–) resonate further downfield in the 5.5-5.9 ppm range. The coupling constants between these vinyl protons are a key diagnostic tool for distinguishing between the E and Z isomers.[1]
 - ¹³C NMR: The carbon spectrum shows five distinct signals. The carbon atom bonded to the electronegative bromine atom appears in the 30-40 ppm range, while the sp² hybridized carbons of the double bond are found between 120-140 ppm.[1]

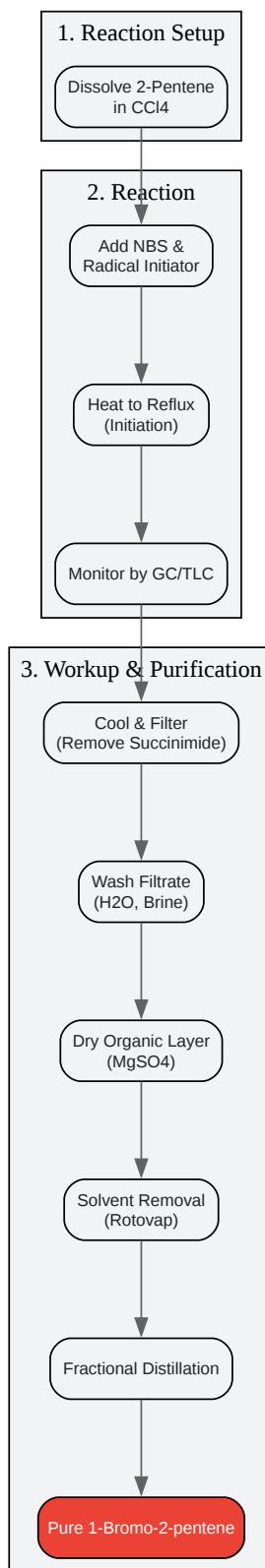
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A C=C stretching vibration is observed around $1650\text{-}1670\text{ cm}^{-1}$. C-H stretching vibrations for the vinyl and alkyl protons are seen near $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2960\text{ cm}^{-1}$, respectively. The C-Br stretch is found in the fingerprint region, generally below 700 cm^{-1} .^[1]
- Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition. A key feature for a compound containing one bromine atom is the presence of two molecular ion peaks, M^+ and $M+2$, of nearly equal intensity.^[1] This isotopic pattern arises from the natural abundance of the two bromine isotopes, ^{79}Br and ^{81}Br .

Part 2: Synthesis and Reactivity

The utility of 1-bromo-2-pentene stems from its accessibility through established synthetic routes and its predictable reactivity.

Experimental Protocol: Synthesis via Allylic Bromination

A prevalent method for synthesizing 1-bromo-2-pentene is the allylic bromination of 2-pentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.


Causality: NBS is chosen as the bromine source because it can maintain a low, constant concentration of Br_2 in the reaction mixture, which favors allylic substitution over electrophilic addition to the double bond. A non-polar solvent like carbon tetrachloride (CCl_4) is used to prevent the ionization of NBS. A radical initiator (like AIBN or light) is required to start the chain reaction.

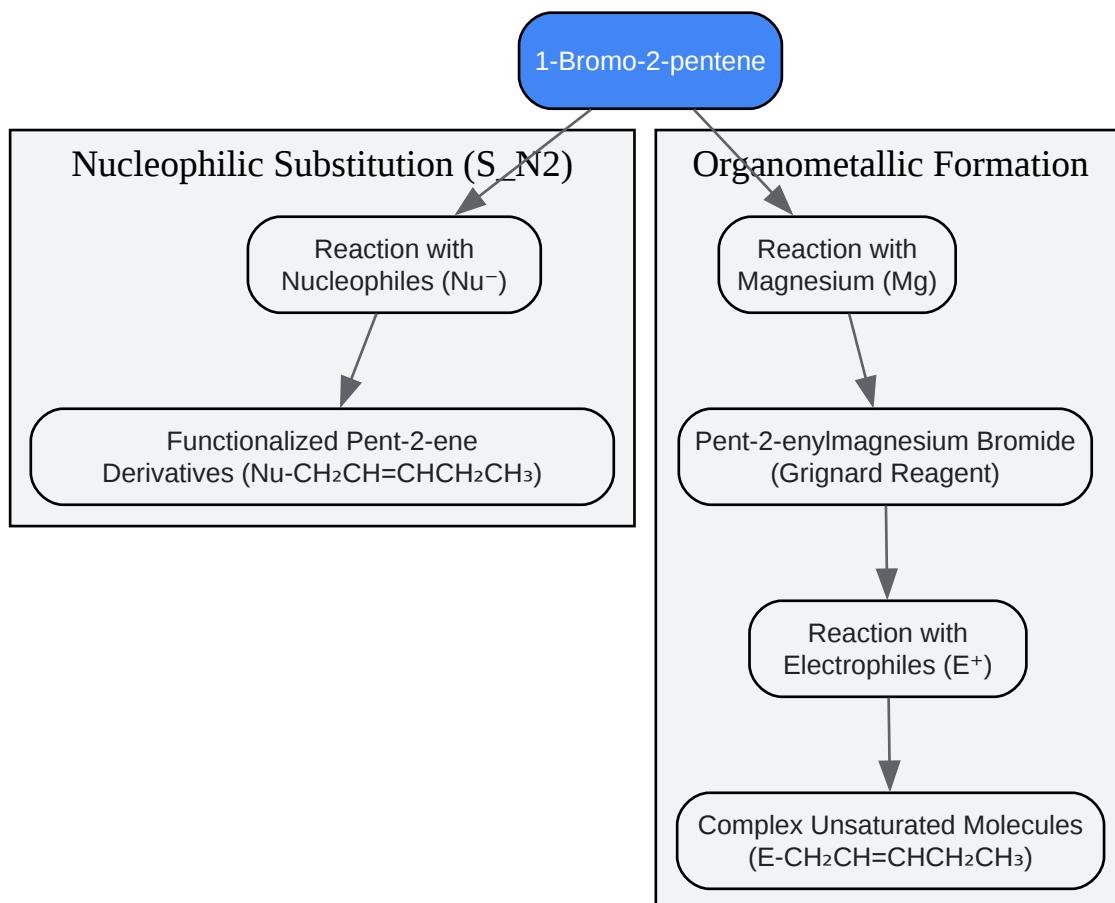
Methodology:

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-pentene (1.0 eq.) in anhydrous carbon tetrachloride (CCl_4).
- Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the flask.

- **Initiation:** Gently heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. The reaction is often accompanied by the succinimide byproduct floating to the surface.
- **Monitoring:** Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and filter off the solid succinimide byproduct.
- **Purification:** Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The resulting crude product, which may be a mixture of isomeric bromopentenes, can be purified by fractional distillation to yield 1-bromo-2-pentene.[1]

Workflow Diagram: Allylic Bromination of 2-Pentene

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of 1-bromo-2-pentene via NBS bromination.

Core Reactivity and Synthetic Applications

The bifunctional nature of 1-bromo-2-pentene makes it a versatile synthetic intermediate.^[1] Its reactivity is dominated by the C-Br bond and the C=C double bond.

- Nucleophilic Substitution: As an allylic halide, the bromine atom is readily displaced by a wide array of nucleophiles via an S_n2 mechanism.^{[1][8]} This allows for the facile introduction of various functional groups (e.g., -OH, -CN, -OR, -N₃), providing access to a large family of functionalized pentene derivatives. The allylic nature of the substrate enhances the rate of S_n2 reactions compared to its saturated analogue, 1-bromopentane.^[10]
- Grignard Reagent Formation: 1-bromo-2-pentene reacts with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, pent-2-enylmagnesium bromide.^[1] This organometallic compound is a powerful carbon nucleophile, widely used for creating new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.^{[1][8]}

Logical Reactivity Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-BROMO-2-PENTENE 95% PREDOMINANTLY | 7348-71-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]
- 7. (E)-1-bromo-2-pentene [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7348-78-9 1-bromo-2-pentene 1-bromo-2-pentene - CAS Database [chemnet.com]
- 10. reddit.com [reddit.com]
- To cite this document: BenchChem. [Introduction: The Versatile Allylic Halide Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276528#physicochemical-properties-of-1-bromo-2-pentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com